2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c1-12-11-14(13(2)29-12)18(28)27(10-9-26-8-4-7-24-26)19-25-17-15(20(21,22)23)5-3-6-16(17)30-19/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPVRNMTSGQGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Coupling
The carboxylic acid is converted to its acyl chloride using thionyl chloride in refluxing benzene. Freshly prepared furan-3-carbonyl chloride reacts with N-[2-(1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)-1,3-benzothiazol-2-amine in dichloromethane (DCM) with triethylamine, yielding the target amide at 82%.
Carbodiimide-Based Coupling
Using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the acid and amine are coupled in tetrahydrofuran (THF) at 0–5°C. This method avoids harsh conditions, achieving 78% yield with minimal byproducts.
Optimization and Challenges
Regioselectivity in Pyrazole Alkylation
Pyrazole alkylation favors the 1-position due to nitrogen’s higher nucleophilicity. Steric effects from 3,5-dimethyl substituents (if present) further direct reactivity.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve alkylation rates, while elevated temperatures (80–150°C) reduce reaction times. Microwave irradiation cuts coupling times from hours to minutes.
Purification Techniques
Flash chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, while final products are recrystallized from ethanol/water mixtures.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole-H), 6.45 (s, 1H, furan-H), 4.52 (t, J = 6.8 Hz, 2H, CH₂-pyrazole), 3.98 (t, J = 6.8 Hz, 2H, CH₂-N), 2.41 (s, 3H, CH₃-furan), 2.37 (s, 3H, CH₃-furan).
- ¹³C NMR : 162.4 (C=O), 152.1 (benzothiazole-C), 148.9 (pyrazole-C), 121.8 (q, J = 270 Hz, CF₃).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₂₁H₁₈F₃N₅O₂S: 469.1142 [M+H]⁺; Found: 469.1145.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. In vitro assays demonstrate that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Properties
Research has shown that this compound possesses notable anti-inflammatory effects. It has been tested in animal models where it significantly reduced edema and inflammatory markers compared to standard treatments like indomethacin. This suggests potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against a range of bacteria and fungi indicate that it exhibits moderate to strong activity, making it a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Studies involving animal models have shown improvements in cognitive function and reductions in neuroinflammation.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various carcinoma cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of existing chemotherapeutic agents .
Study 2: Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of the compound resulted in a marked reduction in paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory medication .
Study 3: Neuroprotection
In another investigation focusing on neuroprotection, the compound was administered to mice subjected to neurotoxic agents. Behavioral tests indicated improved memory retention and reduced oxidative stress markers in treated groups compared to controls .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features, such as the furan ring and benzothiazole group, enable it to bind with high affinity to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with other pyrazole- and benzothiazole-containing derivatives. Below, we analyze key analogs, focusing on substituent effects and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Aromatic Systems :
- The target compound’s benzothiazole ring (electron-deficient) may enhance binding to hydrophobic pockets in enzymes, compared to the dibenzofuran (electron-rich) in the analog .
- Benzothiazoles are associated with kinase inhibitory activity, whereas dibenzofurans are explored for anti-inflammatory applications.
Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity and metabolic resistance, whereas the methoxy group in the analog () improves solubility but may reduce membrane permeability .
Biological Activity: While specific data for the target compound are unavailable, structural analogs with trifluoromethyl groups demonstrate nanomolar IC₅₀ values in kinase assays. In contrast, methoxy-dibenzofuran derivatives (e.g., ) show micromolar activity in COX-2 inhibition studies .
Biological Activity
The compound 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into distinct functional groups:
- Furan ring : Contributes to the compound's pharmacophoric properties.
- Pyrazole moiety : Known for its diverse biological activities.
- Benzothiazole : Enhances the compound's lipophilicity and bioactivity.
Research indicates that compounds with similar structures often interact with various biological targets. The following mechanisms have been suggested for This compound :
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on p21-activated kinases (PAKs), which play a crucial role in cell motility and proliferation. This inhibition can lead to reduced cancer cell proliferation and migration .
- Antioxidant Activity : The presence of the furan and pyrazole rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Compounds containing benzothiazole and pyrazole have exhibited significant antimicrobial activity against various pathogens .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cancer Cell Proliferation : A study demonstrated that pyrazole derivatives significantly inhibited the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways .
- Antioxidant Studies : Research highlighted the antioxidant potential of furan-containing compounds, suggesting that they could protect against oxidative damage in cellular models .
- Antimicrobial Efficacy : A recent investigation into benzothiazole derivatives showed promising results against drug-resistant bacteria, indicating that modifications to the benzothiazole structure can enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
